molecular formula C10H15F3N2O3 B2954510 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid CAS No. 2378502-74-8

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid

Cat. No.: B2954510
CAS No.: 2378502-74-8
M. Wt: 268.236
InChI Key: XNMLQVLLLVOOJK-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.C2HF3O2/c1-7(11)10-3-2-8(6-10)4-9-5-8;3-2(4,5)1(6)7/h9H,2-6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMLQVLLLVOOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid typically involves the use of readily available starting materials and reagents. One common synthetic route includes the reaction of 2,6-diazaspiro[3.4]octane with ethanone under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizing agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, hydrazine, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, as a sigma-1 receptor antagonist, it enhances the antinociceptive effect of morphine and can rescue morphine tolerance . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse effects .

Biological Activity

The compound 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone; 2,2,2-trifluoroacetic acid is a member of the diazaspirocyclic family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • IUPAC Name: 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone; 2,2,2-trifluoroacetic acid
  • Molecular Formula: C8H14F3N2O2
  • Molecular Weight: 228.20 g/mol

The compound features a spirocyclic core that is significant in medicinal chemistry due to its ability to interact with various biological targets.

Biological Activity Overview

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone derivatives have been studied for their potential in treating various diseases due to their unique structural properties. Research indicates that compounds with the diazaspiro framework exhibit:

  • Antimicrobial Activity: The compound has shown promising results against various bacterial strains.
  • Antitubercular Properties: A related compound demonstrated a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, indicating strong activity against tuberculosis .
  • Cancer Therapeutics: Compounds derived from this scaffold have been identified as inhibitors of menin-MLL1 interactions and other cancer-related pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Interaction: The spirocyclic structure allows for specific interactions with neurotransmitter receptors, which can modulate signaling pathways related to mood and cognition.
  • Enzyme Inhibition: The nitrogen atoms in the diazaspiro structure can participate in hydrogen bonding with enzyme active sites, potentially inhibiting their function.

Table: Summary of Biological Activities

CompoundActivity TypeMIC (μg/mL)Reference
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanoneAntitubercular0.016
Various derivativesAntimicrobialVariable
Menin-MLL1 InhibitorsCancer TreatmentNot specified

Case Study: Antitubercular Activity

In a study exploring the antitubercular potential of diazaspiro compounds, researchers synthesized a series of derivatives based on the 2,6-diazaspiro[3.4]octane core. Among these, one compound exhibited an MIC of 0.016 μg/mL against M. tuberculosis, highlighting the effectiveness of this structural motif in drug discovery .

Case Study: Cancer Research

Another investigation focused on the use of diazaspiro compounds as inhibitors of the menin-MLL1 interaction, which is crucial in certain leukemias. The findings suggested that modifications to the spirocyclic core could enhance selectivity and potency against cancer cells .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone?

Answer:
The synthesis typically involves spirocyclic amine intermediates. For example, tert-butyl carbamate (Boc)-protected 2,6-diazaspiro[3.4]octane derivatives are synthesized via [3+2] cycloaddition or ring-opening reactions, followed by deprotection using trifluoroacetic acid (TFA) to yield the free amine. Subsequent acylation with acetylating agents (e.g., acetic anhydride) introduces the ethanone moiety. Key steps include:

  • Boc protection/deprotection : TFA cleaves Boc groups under mild conditions (e.g., dichloromethane at 0–25°C) .
  • Spirocyclic core formation : Asymmetric synthesis via anion addition to imines can control stereochemistry .
    Reference : Synthetic protocols for related diazaspiro compounds are detailed in antitubercular lead optimization studies .

Basic: What is the role of trifluoroacetic acid (TFA) in the purification or characterization of this compound?

Answer:
TFA serves multiple roles:

  • Deprotection agent : Cleaves acid-labile protecting groups (e.g., Boc) during synthesis .
  • Mobile phase additive : Enhances chromatographic resolution in reverse-phase HPLC by ion-pairing with basic amines .
  • Solubility modifier : Stabilizes protonated intermediates in polar solvents (e.g., acetonitrile/water mixtures) .
    Methodological note : Residual TFA in final products can be quantified via <sup>19</sup>F NMR or ion chromatography .

Advanced: How can researchers optimize the synthetic yield of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone while minimizing side reactions?

Answer:
Key strategies include:

  • Protecting group selection : Use Boc instead of benzyl groups to avoid harsh hydrogenolysis conditions .
  • Temperature control : Maintain sub-ambient temperatures during TFA-mediated deprotection to prevent racemization or decomposition .
  • Scavenger agents : Add trisopropylsilane (TIS) during TFA treatment to quench carbocation byproducts .
    Data-driven approach : Reaction monitoring via LC-MS ensures real-time detection of intermediates (e.g., [M+H]<sup>+</sup> at 269.03 m/z for debrominated analogs) .

Advanced: How can researchers address instability of the diazaspiro core under acidic or oxidative conditions?

Answer:
Instability arises from:

  • Protonation at bridgehead nitrogen : TFA’s strong acidity may destabilize the spirocyclic structure.
    Mitigation strategies :
  • Buffered deprotection : Use TFA diluted with dichloromethane (1:4 v/v) to moderate acidity .
  • Post-synthetic stabilization : Introduce electron-withdrawing substituents (e.g., trifluoromethyl groups) to reduce basicity .
    Validation : Stability studies via accelerated degradation (40°C/75% RH) paired with <sup>1</sup>H NMR tracking of spirocyclic integrity .

Advanced: How to resolve contradictory solubility data for 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone in aqueous vs. organic solvents?

Answer:
Discrepancies often stem from:

  • Counterion effects : TFA salts exhibit higher aqueous solubility vs. free bases .
  • pH-dependent solubility : Protonation under acidic conditions (pH < 4) enhances water solubility.
    Experimental design :
  • Conduct equilibrium solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) .
  • Compare free base vs. hydrochloride or mesylate salts .

Advanced: What computational or experimental approaches elucidate the bioactivity of diazaspiro-containing compounds?

Answer:
For mechanism-of-action studies:

  • Structure-activity relationship (SAR) : Modify substituents on the ethanone or spirocyclic core (e.g., nitrofuran analogs in antitubercular leads) .
  • Molecular docking : Screen against target enzymes (e.g., Mycobacterium tuberculosis cytochrome bc1) using X-ray crystallographic data .
  • In vitro assays : Measure minimum inhibitory concentration (MIC) in mycobacterial growth inhibition assays .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms spirocyclic connectivity; <sup>19</sup>F NMR detects TFA counterions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C9H13N2O for the diazaspiro core) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced: How can researchers reconcile discrepancies in biological activity between in vitro and in vivo models for diazaspiro derivatives?

Answer:
Potential factors include:

  • Metabolic instability : Hepatic clearance of the ethanone moiety may reduce efficacy .
  • Protein binding : TFA salts may exhibit higher plasma protein binding, altering pharmacokinetics .
    Methodological solutions :
  • Metabolite identification : Use LC-MS/MS to track degradation products .
  • Pharmacokinetic profiling : Measure Cmax and AUC in rodent models .

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